2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
Description
2-Ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family, a scaffold renowned for its pharmacological versatility, particularly in oncology and kinase inhibition . This derivative features a 2-ethyl group, 5-methyl group, 3-phenyl substituent, and a 7-(1H-imidazol-1-yl) moiety.
Properties
IUPAC Name |
2-ethyl-7-imidazol-1-yl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5/c1-3-15-17(14-7-5-4-6-8-14)18-20-13(2)11-16(23(18)21-15)22-10-9-19-12-22/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNNRLIVINXNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a 1,3-dicarbonyl compound with an appropriate amine in the presence of a catalyst can lead to the formation of the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, strong bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of fully saturated compounds.
Scientific Research Applications
Biological Activities
Research has indicated that 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine exhibits a range of biological activities. Notable findings include:
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study reported an inhibition zone of up to 20 mm against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies indicated its effectiveness in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 15 µM .
Enzyme Inhibition
Inhibition studies have revealed that this compound can act as an inhibitor for specific enzymes like cyclooxygenase (COX), which is crucial in inflammatory processes .
Case Studies
Several case studies have highlighted the applications of this compound in different contexts:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial screening | Effective against multiple bacterial strains with notable inhibition zones. |
| Study 2 | Anticancer evaluation | Significant reduction in cell viability in breast and cervical cancer cell lines. |
| Study 3 | Enzyme inhibition analysis | Demonstrated inhibition of COX enzymes, suggesting anti-inflammatory potential. |
Mechanism of Action
The mechanism of action of 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Key Observations :
- 2-Ethyl group may improve metabolic stability over smaller alkyl chains (e.g., methyl) by reducing oxidative degradation .
Pharmacokinetic and Biodistribution Profiles
A critical study compared two radiolabeled pyrazolo[1,5-a]pyrimidine derivatives (Table 2) :
| Parameter | 2-[¹⁸F]Fluoroethylaminopyrazolo[1,5-a]pyrimidine | 2-[¹⁸F]Fluoro-4-nitrobenzamidopyrazolo[1,5-a]pyrimidine |
|---|---|---|
| Blood Clearance (120 min) | Slow (40% remaining) | Rapid (15% remaining) |
| Tumor Uptake | High (6.5% ID/g) | Low (2.1% ID/g) |
| Tumor-to-Background Ratio | 3.8 | 1.2 |
The target compound’s 7-imidazole group could mimic the slow clearance of fluoroethylamino derivatives, favoring prolonged tumor exposure. However, high blood retention (as seen in fluoroethylamino analogs) may reduce imaging contrast .
Biological Activity
The compound 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine (commonly referred to as EIP) is a member of the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of EIP, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
EIP is characterized by its unique structure that includes an ethyl group, an imidazole moiety, and a phenyl group attached to the pyrazolo-pyrimidine core. This structural configuration is pivotal for its biological interactions.
1. Anticancer Activity
Recent studies have demonstrated that EIP exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including HeLa (cervical cancer) and L929 (fibrosarcoma) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity of EIP
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 12.5 | Induction of apoptosis |
| L929 | 15.0 | G2/M phase arrest |
2. Antimicrobial Properties
EIP has also shown promising antimicrobial activity against a range of bacterial strains. In vitro tests indicated that EIP effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of EIP
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 32 µg/mL |
3. Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, EIP has been evaluated for its anti-inflammatory properties. Studies indicate that it can reduce pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages.
Case Study: Anti-inflammatory Activity
In a controlled study involving LPS-induced inflammation in murine models, treatment with EIP resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels, demonstrating its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of EIP is closely related to its chemical structure. Modifications in the pyrazolo-pyrimidine core can lead to variations in potency and selectivity. Research has indicated that substituents at specific positions on the pyrazole ring can enhance or diminish biological efficacy.
Table 3: Structure-Activity Relationship Insights
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| C-3 | Phenyl | Increased potency |
| C-5 | Methyl | Moderate potency |
| C-7 | Imidazole | Essential for activity |
Q & A
Q. What are the established synthetic routes for 2-ethyl-7-(1H-imidazol-1-yl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, and how are reaction conditions optimized?
The synthesis typically involves multi-step condensation reactions starting with aminopyrazole precursors and electrophilic reagents. For example:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of 5-aminopyrazole derivatives with β-ketoesters (e.g., ethyl acetoacetate) under reflux in ethanol .
- Step 2 : Introduction of the imidazole moiety via nucleophilic substitution at the 7-position using 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Yield improvements (60–70%) are achieved by controlling temperature (80–100°C), solvent polarity, and stoichiometric ratios of reagents. Purification often involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Q. Which analytical techniques are critical for structural validation of this compound?
- NMR Spectroscopy : H and C NMR confirm substituent positions and aromaticity. For instance, the imidazole proton resonates at δ 7.5–8.5 ppm, while pyrimidine carbons appear at 150–160 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 372.15) .
- X-ray Crystallography : SHELX software refines crystal structures, revealing planarity of the fused pyrazolo-pyrimidine system (dihedral angles <2°) and intermolecular interactions (e.g., C–H···N hydrogen bonds) .
Q. What biological activities are associated with this compound?
Pyrazolo[1,5-a]pyrimidines exhibit anticancer , antiviral , and anti-inflammatory properties. Key findings:
- Anticancer : Derivatives inhibit kinase enzymes (e.g., CHK1) and show IC₅₀ values <10 µM in MCF-7 and HeLa cell lines .
- Antiviral : Substitutions at the 7-position (e.g., imidazole) enhance binding to viral protease active sites .
Advanced Research Questions
Q. How can regioselective challenges in halogenation or functionalization be addressed?
- Hypervalent Iodine-Mediated Halogenation : Using [bis(trifluoroacetoxy)iodo]benzene (PIDA) enables regioselective iodination at the C3 position with >90% yield. Electron-withdrawing groups (e.g., –Cl) on the phenyl ring improve selectivity .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids functionalizes the 2-ethyl group. Pd(PPh₃)₄ catalyst and THF solvent optimize coupling efficiency .
Q. How do crystallographic data resolve contradictions in computational structural models?
- Discrepancies : DFT calculations may overestimate planarity due to neglecting crystal packing forces. Experimental X-ray data (e.g., C–C bond lengths: 1.38–1.42 Å) validate deviations caused by van der Waals interactions .
- Validation Tools : The PLATON software suite detects twinning and refines disorder models, improving R-factor convergence (<0.05) .
Q. What structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Imidazole Substitution : The 7-imidazolyl group increases solubility and H-bond donor capacity, critical for kinase inhibition .
- Phenyl Ring Modifications : Electron-withdrawing groups (e.g., –F) at the 4-position enhance metabolic stability (t₁/₂ >6 h in microsomal assays) .
- Ethyl vs. Methyl Groups : Bulkier 2-ethyl groups reduce off-target binding compared to 2-methyl analogs .
Q. What methodological advances enable site-selective synthesis of derivatives?
- Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 30 minutes (e.g., 80°C, 300 W) while maintaining yields (~70%) .
- One-Pot Strategies : Sequential cross-coupling of 2,6-dibromopyrazolo[1,5-a]pyrimidine with alkynyl/aryl reagents achieves disubstitution (e.g., 2-alkynyl-6-aryl derivatives) in a single step .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
